molecular formula C10H17NO2 B8138395 (E)-Ethyl 3-(piperidin-4-yl)acrylate

(E)-Ethyl 3-(piperidin-4-yl)acrylate

Cat. No.: B8138395
M. Wt: 183.25 g/mol
InChI Key: IQPHDWSQQIVLEB-ONEGZZNKSA-N
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Description

. Esters are commonly used in various industrial applications due to their versatile chemical properties. This compound, in particular, features a piperidine ring, which is a six-membered saturated heterocyclic amine, attached to an acrylate group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of (E)-Ethyl 3-(piperidin-4-yl)acrylate typically begins with piperidine and ethyl acrylate as the primary starting materials.

  • Reaction Conditions: The reaction involves the nucleophilic addition of piperidine to ethyl acrylate under controlled conditions, often requiring a catalyst to facilitate the reaction.

  • Industrial Production Methods: On an industrial scale, the synthesis is carried out in large reactors with precise temperature and pressure control to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the acrylate group to a different functional group.

  • Substitution: Substitution reactions can replace the hydrogen atoms in the piperidine ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Piperidine derivatives with different functional groups.

Scientific Research Applications

(E)-Ethyl 3-(piperidin-4-yl)acrylate has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used to study biological processes involving piperidine derivatives.

  • Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which (E)-Ethyl 3-(piperidin-4-yl)acrylate exerts its effects depends on its specific application. In drug development, for example, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

  • Piperidine

  • N-ethylpiperidine

  • Piperidine-4-carboxylic acid

  • Ethyl acrylate

Properties

IUPAC Name

ethyl (E)-3-piperidin-4-ylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h3-4,9,11H,2,5-8H2,1H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPHDWSQQIVLEB-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
CCOC(=O)C=CC1CCN(Cc2ccccc2)CC1
Quantity
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reactant
Reaction Step One
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reactant
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Synthesis routes and methods II

Procedure details

To a solution of 1.6 g of ethyl 3-(1-benzylpiperidin-4-yl)propenoate in 1,2-dichloroethane (30 ml) was added at 0° C. 0.74 ml of 1-chloroethyl chloroformate and the resulting mixture was stirred at the same temperature for 15 minutes and then heated under reflux for 1 hour. After distilling off the solvent under reduced pressure, 50 ml of methanol was added to the residue and the resulting mixture was heated under reflux for 1 hour. Then the mixture was made weakly alkaline with a dilute aqueous solution of sodium hydroxide and the solvent was distilled off under reduced pressure. To a solution of 1.0 g of ethyl 3-(piperidin-4-yl)propenoate thus obtained and 0.64 g of 8-(chloroethyl)-1OH-pyrazino[2,3-b][1,4]benzothiazine in N,N-dimethylformamide (30 ml) was added 1.1 g of anhydrous potassium carbonate and the resulting mixture was stirred by heating to 60° C. for 1 hour. After adding water, the reaction mixture was extracted with ethyl acetate, washed with a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate. After distilling off the solvent under reduced pressure, the residue was purified by silica gel column chromatography (eluted with methanol/dichloromethane) to thereby give 0.6 g of the title compound as yellow crystals.
Name
ethyl 3-(1-benzylpiperidin-4-yl)propenoate
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.74 mL
Type
reactant
Reaction Step Two

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